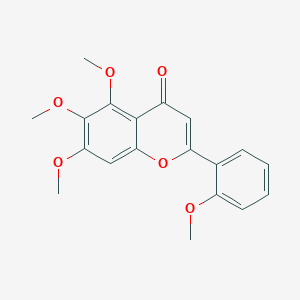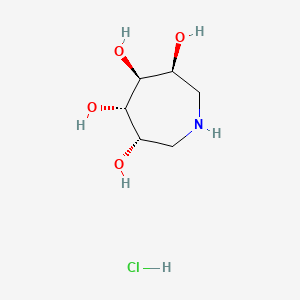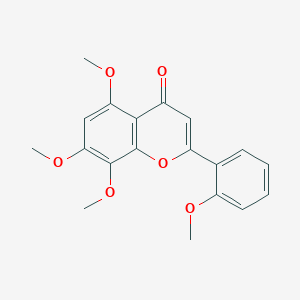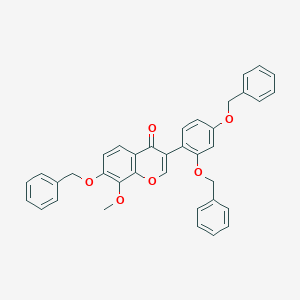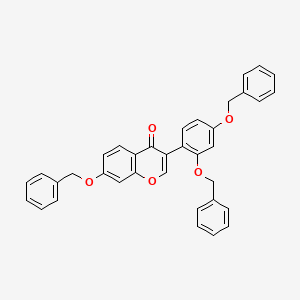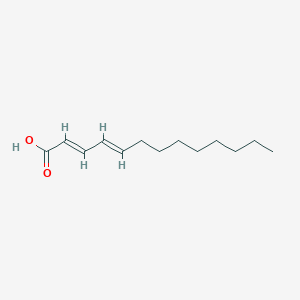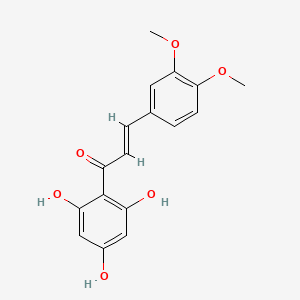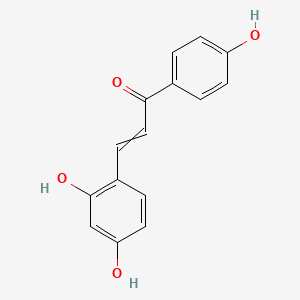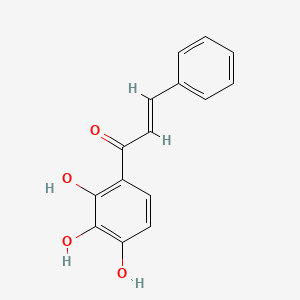
1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium (BDOP) is a pyridinium derivative that has gained attention in the scientific community due to its potential applications in biological research. This molecule has been shown to exhibit unique properties that make it a promising tool in a variety of research fields.
Wissenschaftliche Forschungsanwendungen
Protonation and Spectroscopic Properties
- Research indicates that protonation can significantly impact the structural and spectroscopic properties of pyridinium salts. For instance, a study demonstrated that the protonation of pyridine rings in polymers, similar in structure to 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium, leads to intramolecular hydrogen bonding and a near-planar conformation. This alteration in structure extends the pi-conjugation, thereby tuning the absorption and emission profiles, which is crucial in the development of advanced materials like electroluminescent devices (Monkman et al., 2002).
Deprotonation Rates and Equilibria
- The rates and equilibria for the deprotonation of benzylic ketones, which include pyridinium substituents similar to the chemical , have been extensively studied. These investigations provide valuable insights into the kinetic and thermodynamic aspects of such reactions, essential for understanding the behavior of these compounds in various environments (Bunting & Stefanidis, 1989).
Inhibitory Activity in Alzheimer’s Disease
- A significant application of compounds structurally related to 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium is in the treatment of Alzheimer’s disease. Research has been conducted on the synthesis and characterization of related pyridinium halide derivatives, assessing their inhibitory activity against enzymes implicated in Alzheimer’s disease. These findings are crucial for developing new therapeutic agents (Farrokhi et al., 2019).
Polymerization Initiators
- Pyridinium salts, due to their specific chemical properties, have been utilized as initiators in cationic polymerization processes. This application is particularly relevant in material science for creating various polymers with specific characteristics (Böttcher et al., 1991).
Electrochemical Applications
- The electrochemical behavior of pyridinium compounds, including those structurally related to 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium, has been a topic of research. These studies provide insights into the redox properties of these compounds, which are essential for various applications in electrochemistry (Carelli et al., 1980).
Molecular Modeling and Structure Analysis
- Understanding the crystal structure of related compounds is crucial in the pharmaceutical industry, especially in the synthesis of impurities of drugs. For instance, the crystal structure analysis of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, provides valuable insights for the pharmaceutical synthesis process (Sudhakar et al., 2005).
Eigenschaften
CAS-Nummer |
923571-16-8 |
|---|---|
Produktname |
1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium |
Molekularformel |
C24H22NO4+ |
Molekulargewicht |
388.443 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



